molecular formula C18H14N2O3S B5546358 2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B5546358
M. Wt: 338.4 g/mol
InChI Key: IVFUCNCDCUXVFE-SXGWCWSVSA-N
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Description

2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, also known as DMABN-TZBI, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicine.

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A study highlighted the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, noting their potential in pharmacology. Compounds with similar structures demonstrated significant DNA protective ability against oxidative stress and showed strong antimicrobial activity against specific bacteria. Importantly, one compound exhibited cytotoxicity against cancer cell lines, suggesting its potential for use in chemotherapy strategies with minimal cytotoxicity (Gür et al., 2020).

Antiviral Activity

Research on imidazo[1,5-a]-1,3,5-triazine derivatives, bearing structural similarities, revealed inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units was crucial for selective biological activity, highlighting the importance of molecular structure in antiviral applications (Golankiewicz et al., 1995).

Synthetic Methodologies

Another aspect of research focuses on the synthesis of 2-substituted benzo-azoles, providing insights into methodologies for creating compounds with potential therapeutic applications. The study showcases efficient synthetic routes for benzimidazoles, benzothiazoles, and benzoxazoles, crucial for further pharmaceutical research (Suzuki et al., 1976).

N-Protecting Groups

The use of the 3,4-dimethoxybenzyl group as an N-protecting group for 1,2-thiazetidine 1,1-dioxides illustrates the compound's role in facilitating chemical reactions. This research contributes to the broader field of synthetic chemistry, enabling the development of novel compounds with varied applications (Grunder-Klotz et al., 1991).

Anticancer Activity

The synthesis of novel 2-substituted benzimidazole derivatives has been explored, revealing significant anticancer activity against various cancer cell lines. Such studies underscore the potential of structurally similar compounds in oncology, offering avenues for the development of new cancer therapies (Refaat, 2010).

properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-12-8-7-11(15(10-12)23-2)9-16-17(21)20-14-6-4-3-5-13(14)19-18(20)24-16/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFUCNCDCUXVFE-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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